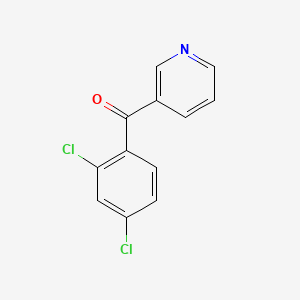

3-(2,4-Dichlorobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZZSHUYULFXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488200 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-01-2 | |

| Record name | (2,4-Dichlorophenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62247-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichlorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques for 3 2,4 Dichlorobenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom connectivity and chemical environment information.

In ¹H NMR spectroscopy of 3-(2,4-Dichlorobenzoyl)pyridine, the distinct electronic environments of the protons on the pyridine (B92270) and dichlorophenyl rings lead to a characteristic set of signals. The protons on the pyridine ring are typically observed in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons on the 2,4-dichlorophenyl ring also appear in the aromatic region, with their specific chemical shifts influenced by the positions of the two chlorine atoms. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (e.g., doublet, triplet, multiplet) reveal the number of adjacent protons, which is crucial for assigning each signal to a specific proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.5 - 8.7 | d |

| Pyridine H-4 | 7.9 - 8.1 | d |

| Pyridine H-5 | 7.3 - 7.5 | dd |

| Pyridine H-6 | 8.7 - 8.9 | s |

| Dichlorophenyl H-3' | 7.5 - 7.7 | d |

| Dichlorophenyl H-5' | 7.3 - 7.5 | dd |

Note: This table represents predicted values based on typical chemical shifts for similar structures; actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ketone group is typically found significantly downfield (δ 190-200 ppm). The aromatic carbons of both the pyridine and dichlorophenyl rings appear in the range of δ 120-150 ppm. The carbon atoms directly attached to the nitrogen (C-2 and C-6) in the pyridine ring are generally deshielded and appear at the lower end of this range. testbook.com Similarly, the carbons bonded to chlorine atoms in the dichlorophenyl ring also experience a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 192 - 196 |

| Pyridine C-2 | 150 - 153 |

| Pyridine C-3 | 135 - 138 |

| Pyridine C-4 | 123 - 126 |

| Pyridine C-5 | 136 - 139 |

| Pyridine C-6 | 148 - 151 |

| Dichlorophenyl C-1' | 137 - 140 |

| Dichlorophenyl C-2' | 130 - 133 |

| Dichlorophenyl C-3' | 128 - 131 |

| Dichlorophenyl C-4' | 133 - 136 |

| Dichlorophenyl C-5' | 126 - 129 |

Note: This table represents predicted values based on typical chemical shifts for similar structures; actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are often employed. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting the dichlorobenzoyl and pyridine fragments across the carbonyl group. These advanced techniques provide a complete and detailed picture of the molecular architecture. uu.nlmdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be visible, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. uni.lu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron impact (EI) ionization would involve the cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the dichlorophenyl ring. This would lead to the formation of characteristic fragment ions.

Key expected fragments include:

[C₁₂H₇Cl₂NO]⁺ : The molecular ion.

[C₅H₄NCO]⁺ : Fragment corresponding to the pyridinoyl cation.

[C₇H₃Cl₂]⁺ : Fragment corresponding to the dichlorophenyl cation.

[C₅H₄N]⁺ : Pyridyl cation from cleavage of the CO group.

The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.orglibretexts.orgsapub.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]+ | 250.99 |

| [M+H]+ | 251.99 |

| [M+Na]+ | 273.98 |

| [C₅H₄NCO]⁺ | 106.03 |

Source: Predicted values based on molecular formula and common adducts. uni.lu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.commdpi.com

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. The most prominent peak is typically the strong absorption from the carbonyl (C=O) group stretch, which is expected in the range of 1650-1680 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings.

Other significant absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and benzene (B151609) rings.

C-Cl stretching: Strong absorptions in the fingerprint region, usually between 600-800 cm⁻¹, which can help confirm the presence of the chloro substituents.

These characteristic bands provide clear evidence for the key functional groups within the molecule, complementing the data from NMR and MS. mdpi.comnih.gov

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Note: This table represents typical ranges for the specified functional groups; actual experimental values may vary.

Complementary Molecular Vibrational Analysis using Raman Spectroscopy

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. cardiff.ac.uk This technique relies on the inelastic scattering of monochromatic light, which reveals vibrational modes that result in a change in the molecule's polarizability. nih.gov While specific experimental Raman data for this compound are not extensively detailed in the available literature, the expected spectrum can be inferred from the characteristic vibrations of its constituent functional groups: the pyridine ring, the dichlorophenyl ring, and the carbonyl bridge.

The vibrational modes of the pyridine ring are well-characterized. researchgate.netresearchgate.net Key Raman bands would include the ring breathing mode, typically observed around 990 cm⁻¹, and various C-H and C-C stretching and bending vibrations. nih.gov The presence of the dichlorophenyl group introduces strong vibrations associated with the C-Cl bonds and the benzene ring itself. Symmetric stretching vibrations of the two nitro groups in related compounds like 2-(2,4-dinitro-benzyl)-pyridine have been differentiated using Raman depolarization ratios, a technique that could similarly distinguish features in the title compound. nih.gov The carbonyl (C=O) stretching vibration, typically strong in IR spectra, would also be present in the Raman spectrum, although its intensity can vary.

Theoretical modeling using Density Functional Theory (DFT) is a common approach to predict and assign vibrational frequencies in the absence of experimental data, providing a robust framework for understanding the molecule's vibrational signature. nih.govnih.gov

Table 1: Expected Characteristic Raman Shifts for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring Breathing (ν₁) | ~990 |

| Pyridine Ring | Trigonal Ring Breathing (ν₁₂) | ~1030 |

| C=O | Carbonyl Stretch | 1650 - 1700 |

| Dichlorophenyl Ring | Ring Stretching | 1570 - 1600 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to electronic transitions between energy levels within a molecule. psu.edu For this compound, the key chromophores are the pyridine ring, the dichlorophenyl ring, and the carbonyl group. These structural features give rise to characteristic absorption bands.

The anticipated electronic transitions for this compound include:

π → π* Transitions: These high-energy transitions occur in the aromatic pyridine and dichlorophenyl rings, as well as the carbonyl group. They typically result in strong absorption bands. The conjugation between the rings and the carbonyl group can shift these absorptions to longer wavelengths (a bathochromic shift).

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen and the pyridine nitrogen) to an anti-bonding π* orbital. youtube.com These transitions are typically lower in energy and intensity compared to π → π* transitions.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyridine Ring, Dichlorophenyl Ring, C=O | Short UV (<280 nm) |

X-ray Diffraction (XRD) for Precise Crystal Structure Determination

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful variant of this technique, capable of yielding an unambiguous solution of a molecule's crystal structure. nih.gov The process involves growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. mdpi.comnih.gov

Although SC-XRD has been used to elucidate the structures of numerous related heterocyclic compounds, including various pyridine and indole (B1671886) derivatives, a specific published crystal structure for this compound was not identified in the searched literature. researchgate.netmdpi.comresearchgate.netmdpi.com If a suitable crystal were obtained, this analysis would provide key crystallographic data as shown in the conceptual table below.

Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | C₁₂H₇Cl₂NO | - |

| Formula Weight | 252.10 g/mol | - |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | - |

| Space Group | The symmetry group of the crystal | - |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | - |

| Volume (V) | Volume of the unit cell (ų) | - |

| Z | Number of molecules per unit cell | - |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

In the absence of a solved crystal structure, the intermolecular forces governing the solid-state packing of this compound can be predicted based on its molecular structure. These non-covalent interactions are crucial for the stability of the crystal lattice.

Expected interactions include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the carbon-chlorine (C-Cl) bonds create significant molecular dipoles, leading to strong dipole-dipole interactions that would play a major role in the crystal packing.

π-π Stacking: The electron-rich aromatic systems of the pyridine and dichlorophenyl rings can interact through π-π stacking, where the rings align in a parallel or offset fashion.

Halogen Bonding: The chlorine atoms on the phenyl ring could potentially act as halogen bond donors, interacting with the electron-rich pyridine nitrogen or carbonyl oxygen of a neighboring molecule. nih.gov

The interplay of these forces dictates the final packing arrangement, influencing physical properties such as melting point and solubility. nih.govnih.gov

Chemical Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as enhancing detection sensitivity or improving chromatographic separation. nih.gov For this compound, derivatization would primarily target its two reactive sites: the carbonyl group and the pyridine nitrogen.

Derivatization of the Carbonyl Group: The ketone functionality is a prime target for derivatization. It can react with various reagents to form derivatives that are more readily detectable. For example, reaction with a hydrazine-containing fluorophore (like dansyl hydrazine) would produce a fluorescent hydrazone. This strategy is commonly employed to increase the sensitivity of detection in techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Similarly, reagents like p-bromophenacyl bromide have been used to derivatize compounds for LC-MS/MS analysis, which could be applicable here. nih.gov

Derivatization involving the Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can also be a site for derivatization, although this is less common for detection enhancement unless it involves quaternization to introduce a charged tag for mass spectrometry or electrophoretic methods.

These derivatization strategies convert the analyte into a form with superior analytical characteristics, enabling more sensitive and selective quantification, particularly when analyzing complex biological or environmental samples. nih.gov

Computational Chemistry and in Silico Investigations of 3 2,4 Dichlorobenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the molecular structure and reactivity of 3-(2,4-dichlorobenzoyl)pyridine. These computational methods allow for the prediction of various molecular properties, aiding in the understanding of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry of this compound. nih.gov By employing methods like B3LYP with a 6-311G(d,p) basis set, researchers can obtain a stable structure of the molecule in the gas phase. nih.gov This process involves calculating the molecule's energy at various atomic arrangements to find the one with the lowest energy, which corresponds to the most stable geometry. The results of these calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.

The electronic properties of the molecule, such as the distribution of electron density, can also be analyzed using DFT. nih.gov This information is vital for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.net

For pyridine (B92270) and its derivatives, the HOMO is often located on the pyridine ring, indicating its electron-donating potential. researchgate.netresearchgate.net The LUMO, conversely, is also frequently centered on the pyridine ring, suggesting its capacity to accept electrons. researchgate.netresearchgate.net The energy of these orbitals and the gap between them can be calculated using DFT methods. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.46 |

| LUMO | -2.66 |

| HOMO-LUMO Gap | 3.80 |

This table presents hypothetical calculated frontier molecular orbital energies for a pyridine derivative to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. uni-muenchen.dereadthedocs.io It provides a color-coded map that indicates regions of positive and negative electrostatic potential. uni-muenchen.deresearchgate.net This map is invaluable for identifying the likely sites for electrophilic and nucleophilic attack.

In a typical MEP map, red areas represent regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. researchgate.net Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net For pyridine derivatives, the nitrogen atom of the pyridine ring often shows a region of negative potential, suggesting it is a likely site for interaction with electrophiles. researchgate.net The dichlorophenyl group in this compound would also influence the MEP map, with the electronegative chlorine atoms drawing electron density and creating regions of positive potential on the adjacent carbon atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule. polimi.itresearchgate.net It examines the interactions between filled and vacant orbitals to understand charge delocalization and intramolecular interactions that contribute to molecular stability. nih.gov

Theoretical Vibrational Mode Analysis and Comparison with Experimental Data

Theoretical vibrational mode analysis, typically performed using DFT calculations, predicts the frequencies and intensities of the vibrational modes of a molecule. nih.govresearchgate.net These predicted vibrational spectra can then be compared with experimental data obtained from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net

This comparison serves two main purposes. Firstly, it helps in the accurate assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govmdpi.com Secondly, a good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular geometry and electronic structure. nih.gov For complex molecules like this compound, theoretical calculations are essential for a detailed and reliable interpretation of their vibrational spectra. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.gov This method is widely used in drug discovery and design to understand how a potential drug molecule might interact with its biological target. nih.gov

Prediction of Ligand-Protein Binding Affinities

The prediction of how strongly a ligand, such as this compound, will bind to a protein is a cornerstone of computational drug design. This binding affinity is a key indicator of a compound's potential biological activity. Various computational methods, from rapid empirical scoring functions to more rigorous but computationally expensive free energy calculations, are employed to estimate this value. These predictions are crucial for prioritizing compounds for further experimental testing.

Identification of Key Amino Acid Residues Involved in Binding Pockets

Understanding the specific interactions between a ligand and the amino acid residues within a protein's binding pocket is vital for structure-based drug design. Computational techniques can identify these key residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target protein.

Virtual Screening Approaches for Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While no virtual screening studies specifically mentioning this compound as a hit have been identified, this compound or its analogs could potentially be identified through such a process if they possess the appropriate structural and chemical features to interact with a target of interest.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal important information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

RMSD is a measure of the average distance between the atoms of a superimposed protein or ligand over time, providing insight into the stability of the system. A stable RMSD value over the course of a simulation suggests that the complex has reached equilibrium. RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein that may be important for ligand binding or protein function.

MD simulations are instrumental in observing how a ligand's binding mode and the protein's conformation evolve over time. This analysis can confirm the stability of the predicted binding pose and reveal any alternative binding modes or significant conformational rearrangements of the protein that could impact the ligand's efficacy.

Computational Prediction of Bioactivity and Relevant Pharmacokinetic Properties

In addition to predicting binding affinity, computational models can also forecast a compound's bioactivity and its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These predictions help in the early stages of drug development to assess the potential of a compound to become a viable drug. For this compound, such predictions would be valuable in guiding its potential development, but specific data is currently unavailable.

Theoretical Prediction of Receptor Agonism/Antagonism Potential

The potential for a molecule like this compound to act as an agonist or antagonist at a specific biological receptor can be theoretically evaluated using a variety of computational methods. These approaches range from ligand-based methods, which rely on the principle that structurally similar molecules are likely to have similar biological activities, to structure-based methods, which require the three-dimensional structure of the target receptor.

Ligand-Based Approaches: In the absence of a known receptor structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. A pharmacophore model for a specific receptor is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to that receptor. By comparing the structure of this compound to established pharmacophore models for various receptors, one could predict its potential to interact with them.

Structure-Based Approaches: When the three-dimensional structure of a receptor is known, molecular docking is a powerful tool. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, which can be estimated from the docking score, provides an indication of the ligand's potential potency. For instance, docking this compound into the active site of a receptor like the Epidermal Growth Factor Receptor (EGFR) could reveal potential binding modes and interactions. nih.govmdpi.com

Predicted Physicochemical Properties: Public databases like PubChem provide computationally predicted physicochemical properties that can hint at a compound's potential for biological activity. These properties are foundational for a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), which in turn influences its potential as a drug candidate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H7Cl2NO | PubChem |

| Molecular Weight | 252.1 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

This table is generated based on data available in the PubChem database for CID 12318813.

It is important to note that these computational predictions are theoretical and require experimental validation. However, they serve as a valuable initial step in the drug discovery process, enabling researchers to screen large libraries of compounds and focus resources on those with the highest probability of success.

Structure Activity Relationship Sar Studies of 3 2,4 Dichlorobenzoyl Pyridine Analogues

Impact of Substituent Modifications on Observed Biological Activity

The biological activity of the 3-(2,4-dichlorobenzoyl)pyridine scaffold is highly sensitive to modifications of its constituent parts. The arrangement of substituents on both the pyridine (B92270) and the dichlorobenzoyl rings, as well as the nature of the linker connecting them, can lead to significant changes in potency and selectivity.

The different electronic distribution in 2-, 3-, and 4-benzoylpyridines affects their interaction with target proteins. For example, the nitrogen atom in the 4-position of 4-benzoylpyridine (B1666322) can act as a hydrogen bond acceptor, a feature that would be oriented differently in the 3-benzoyl isomer.

The 2,4-dichloro substitution pattern on the benzoyl ring is a key feature of the parent compound. Halogen atoms, particularly chlorine, can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with a target protein. Studies on related dichlorophenylpyridine derivatives have underscored the importance of the halogenation pattern. For example, in a series of (3,5-dichlorophenyl)pyridine-derived furin inhibitors, the 3,5-dichloro moiety was found to be crucial for activity, inserting into a newly formed hydrophobic binding pocket in the enzyme. nih.govresearchgate.net

Similarly, in a study of 3,5-dichloropyridine (B137275) derivatives as P2X7 receptor antagonists, the 3,5-disubstituted chlorides on the pyridine skeleton were found to be critical for their antagonistic activity. elsevierpure.com While the specific effects of the 2,4-dichloro pattern on the benzoyl ring of this compound would depend on the specific biological target, it is clear that the number and position of chlorine atoms are major determinants of biological function. The table below shows the inhibitory activity of some dichlorophenyl pyridine derivatives against the SHP2 enzyme, illustrating the impact of the chlorine substitution pattern.

| Compound | Dichlorophenyl Moiety | SHP2 IC50 (μM) |

| 11a | 2,3-dichlorophenyl | 1.36 |

| SHP099 (Reference) | 3,4-dichlorophenyl | (active) |

Data sourced from a study on pyridine derivatives as selective SHP2 inhibitors. nih.gov

Modifications to the pyridine ring and the ketone linker offer additional avenues for modulating biological activity. Introducing various substituents onto the pyridine ring can alter the molecule's solubility, polarity, and interactions with the target. A general review of pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or additional halogens may decrease it. nih.gov

In a series of pyridine-based SHP2 inhibitors, the introduction of a methanol (B129727) group at the 3-position of the pyridine ring and an aminomethyl-piperidine at the 2-position were key to achieving high potency. nih.gov This highlights that even small changes to the pyridine core can have a significant impact.

The carbonyl group of the benzoyl moiety acts as a linker. Its replacement or modification can affect the molecule's flexibility and binding orientation. For example, reducing the ketone to a secondary alcohol could introduce a new hydrogen bond donor and a chiral center, potentially leading to stereospecific interactions with the target.

Rational Design Principles for Lead Compound Optimization within the Scaffold

Rational drug design, which leverages an understanding of the target's structure and the ligand's binding mode, is a powerful strategy for optimizing lead compounds. For the this compound scaffold, this approach can guide modifications to enhance potency, selectivity, and pharmacokinetic properties. 182.160.97slideshare.net

In the case of dichlorophenylpyridine-based furin inhibitors, X-ray crystallography revealed that the inhibitors bind to the enzyme through an "induced-fit" mechanism, causing a significant conformational change in the active site. nih.govresearchgate.net The 3,5-dichlorophenyl group was found to fit into a newly created hydrophobic pocket. This detailed structural information provides a roadmap for designing new analogues. For instance, modifications to the dichlorophenyl ring could be made to improve interactions within this pocket, potentially increasing potency.

Similarly, for the pyridine-based SHP2 inhibitors, molecular docking studies provided insights into the binding mode of the compounds with the SHP2 protein. nih.gov The design of these inhibitors was based on a known inhibitor, SHP099, and involved structural modifications to improve activity and selectivity. This demonstrates the principle of using a known active compound as a starting point for rational design.

The general principles of rational design would involve:

Structure-Based Design: Utilizing the 3D structure of the target protein to design molecules that fit precisely into the binding site.

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) of the this compound scaffold that are essential for its biological activity.

QSAR (Quantitative Structure-Activity Relationship) Studies: Developing mathematical models that correlate the chemical structure of the analogues with their biological activity.

Exploration of Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies aimed at discovering new, structurally distinct compounds that retain the desired biological activity of a known lead. nih.govnih.govcncb.ac.cn These approaches are valuable for improving properties such as potency, selectivity, and pharmacokinetics, as well as for generating novel intellectual property.

Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the key binding interactions. For the this compound scaffold, one could envision replacing the pyridine ring with other five- or six-membered heterocycles, such as a pyrimidine (B1678525), pyrazine, or even a non-aromatic ring, to explore new chemical space. nih.gov For example, a study on an indole-based anticancer agent successfully used scaffold hopping to a 7-azaindole (B17877) core, which resulted in improved oral bioavailability. tmu.edu.tw

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with a similar biological profile. In the context of this compound, several bioisosteric replacements could be considered:

Pyridine Ring: The pyridine ring could be replaced by other aromatic rings like thiophene (B33073) or a substituted phenyl ring.

Benzoyl Moiety: The benzoyl group could be replaced by other aryl ketones or even non-ketone linkers.

Chlorine Atoms: The chlorine atoms could be substituted with other halogens (e.g., fluorine, bromine) or with groups like trifluoromethyl (CF3) or cyano (CN) to modulate electronic and steric properties.

The table below provides examples of potential bioisosteric replacements for different parts of the this compound molecule.

| Original Group | Potential Bioisosteres |

| Pyridine | Phenyl, Thiophene, Pyrimidine, Pyrazine |

| Benzoyl | Naphthoyl, Thienoyl, Benzyl |

| Chlorine | F, Br, I, CF3, CN, CH3 |

These strategies, guided by computational methods and synthetic chemistry, offer powerful tools for evolving the this compound scaffold into novel therapeutic agents.

Biological Activity Investigations and Mechanistic Elucidation of 3 2,4 Dichlorobenzoyl Pyridine Derivatives

Enzyme Inhibition Studies

The ability of 3-(2,4-dichlorobenzoyl)pyridine derivatives to interfere with enzyme function has been a key area of study. This research encompasses kinetic analysis, identification of specific enzyme targets, and the determination of inhibitory constants.

Kinetic Analysis of Enzyme Inhibition (e.g., Lineweaver-Burk Plots)

Kinetic studies are crucial for understanding how these compounds inhibit enzymes. The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a classic tool used for this purpose. wikipedia.orgmedschoolcoach.comyoutube.com By plotting the reciprocal of reaction velocity against the reciprocal of substrate concentration, researchers can distinguish between different types of enzyme inhibition, such as competitive, non-competitive, and uncompetitive. wikipedia.orgmedschoolcoach.com For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, which is reflected in a change in the x-intercept of the Lineweaver-Burk plot. medschoolcoach.com A kinetic study of a potent α-glucosidase inhibitor revealed it to be a competitive inhibitor. nih.gov The analysis of Lineweaver-Burk plots for urease inhibition by certain compounds also provides insights into their mechanism. researchgate.net

Identification of Specific Enzyme Targets (e.g., α-glucosidase, α-amylase, CYP3A4, Mpro)

Research has identified several specific enzymes that are targeted by derivatives of this compound and related pyridine (B92270) compounds.

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.netnih.gov Several novel derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. nih.govmdpi.com For example, a series of thiazolidine-2,4-dione or rhodanine (B49660) derivatives demonstrated potent α-glucosidase inhibition. nih.gov Similarly, certain pyrimidine (B1678525) derivatives have been identified as effective in vitro α-amylase inhibitors. ajchem-a.com

Cytochrome P450 3A4 (CYP3A4): This enzyme is a major player in drug metabolism, and its inhibition can lead to drug-drug interactions. nih.govnih.gov Studies on ritonavir (B1064) analogues, which include a pyridine moiety, have shown that the pyridine-containing compound can be a more potent and irreversible inhibitor of CYP3A4 than ritonavir itself. nih.gov The pyridine group's stereoelectronic properties are favorable for heme ligation within the enzyme's active site. nih.gov

Main Protease (Mpro): The main protease of viruses like SARS-CoV-2 is essential for viral replication, making it a key drug target. nih.govnih.gov Research on Mpro inhibitors has explored various chemical structures, including those with pyridine-like components, to block the viral life cycle. nih.govnih.gov

Determination of Inhibition Constants (Ki) and Reversibility Profiles

Determining the inhibition constant (Ki) provides a quantitative measure of an inhibitor's potency. A lower Ki value indicates a stronger inhibitor. For potent inhibitors, it is crucial to determine Ki values to accurately assess their potential for in vivo effects. nih.gov Kinetic studies on some of the most potent α-glucosidase inhibitors have revealed them to be mixed-mode inhibitors. researchgate.net

The reversibility of inhibition is another critical factor. Some inhibitors bind reversibly to the enzyme, while others form a covalent bond, leading to irreversible inhibition. For example, a pyridine-containing analogue of desoxyritonavir was found to bind to CYP3A4 irreversibly and more strongly than ritonavir. nih.gov The nature of the interaction, whether reversible or irreversible, has significant implications for the duration of the inhibitor's effect.

Receptor Binding and Modulation Research

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the function of various receptors.

Ligand-Receptor Interaction Studies

Understanding the interactions between a ligand (the compound) and its receptor at the molecular level is fundamental to drug design. uni-regensburg.deresearchgate.net These studies often involve techniques like radioligand binding assays and in silico docking to map the binding pocket and identify key interactions. uni-regensburg.denih.gov For instance, studies on dihydropyrrole[2,3-d]pyridine derivatives as corticotropin-releasing factor-1 (CRF-1) antagonists have utilized in silico docking to understand the receptor binding pocket. nih.gov Similarly, the binding of 1,4-dihydropyridine (B1200194) and pyridine derivatives to adenosine (B11128) receptors has been characterized, showing selectivity for the A3 subtype. nih.gov The interaction of ligands with dopamine (B1211576) receptors has also been studied to understand subtype selectivity. mdpi.com

Investigation of Nuclear Receptor Agonism (e.g., Constitutive Androstane Receptor)

Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. The Constitutive Androstane Receptor (CAR, NR1I3) is a key regulator of xenobiotic and endobiotic metabolism. nih.govnih.gov Several derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered as direct and potent agonists of human CAR. nih.govacs.orgnih.gov Some of these compounds activate CAR in nanomolar concentrations. nih.govnih.gov Interestingly, some potent CAR ligands have been found to also activate other nuclear receptors like the pregnane (B1235032) X receptor (PXR), highlighting the need for developing more selective agonists. nih.govacs.org

Investigation of Interactions with Other Biomolecules (e.g., Nucleic Acids)

The interaction of pyridine-based compounds with nucleic acids is a significant area of research, particularly in the development of therapeutic agents. DNA, with its complex conformations, presents a viable target for small molecules. unime.it Beyond the canonical double helix, DNA can form noncanonical structures like G-quadruplexes (G4s) and i-motifs (iMs), which are often found in gene promoters and telomeres, playing roles in regulating gene transcription. nih.gov

Derivatives of pyridine have been specifically designed and synthesized to interact with these noncanonical DNA structures. In one study, a series of 31 bis-triazolyl-pyridine derivatives were generated and screened for their ability to interact with various G4 and iM DNA structures. nih.gov Through biophysical and biological characterization, two of these compounds were identified that could simultaneously stabilize G4 structures and destabilize i-motifs, both in vitro and within living cells. nih.gov This dual activity presents a valuable tool for investigating the biological roles of these distinct DNA conformations. nih.gov

The mechanism of interaction often involves the planar aromatic rings of the compounds intercalating between the DNA base pairs. unime.it This intercalation can lead to the inhibition of DNA transcription, replication, and repair processes. unime.it Other pyridine derivatives, such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, have been shown to cause oxidative damage to plasmid DNA, indicating another mechanism of interaction with nucleic acids. nih.gov The ability of these compounds to modify bacterial DNA suggests their potential as alternatives to traditional antibiotics, especially in the face of growing bacterial resistance. nih.gov

Cellular and In Vitro Efficacy Studies for Mechanistic Insights

Cytotoxicity and Cellular Activity Assays (e.g., against cancer cell lines)

The cytotoxic potential of pyridine derivatives against various cancer cell lines is a cornerstone of their investigation as potential anticancer agents. Numerous studies have demonstrated the antiproliferative effects of these compounds through in vitro assays. nih.gov

For instance, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. nih.gov Compounds 8a , 8b , and 8d from this series showed significant potency against the A-549 lung cancer cell line, with compound 8d being nearly equipotent to the reference drug erlotinib. nih.gov Against the PC-3 prostate cancer cell line, compounds 8a and 8d were found to be twice as potent as the reference drug. nih.gov

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives incorporating urea (B33335) moieties have been synthesized and tested. nih.gov Among these, compound 10a was identified as the most potent against PC3 prostate cancer cells. Compound 10b and 9e displayed strong cytotoxic activity against MCF-7 breast cancer and A549 lung cancer cells, respectively. nih.gov Further mechanistic studies involving flow cytometry and western blot analysis indicated that the cytotoxicity of these compounds is mediated by apoptosis, inducing a significant increase in late apoptotic cells and causing cell cycle arrest. nih.gov Specifically, compound 9e was shown to induce apoptosis in A549 cells through the intrinsic mitochondrial pathway, marked by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as increased levels of caspase-9 and caspase-3. nih.gov

Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed moderate cytotoxic activity against MCF-7, MDA-MB-468, K562, and SaOS2 cancer cell lines, with the K562 cell line showing the most sensitivity. nih.gov

The table below summarizes the cytotoxic activities of selected pyridine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | A-549 (Lung) | 16.2 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8b | A-549 (Lung) | 16.0 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | A-549 (Lung) | 7.23 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a | PC-3 (Prostate) | 7.98 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | PC-3 (Prostate) | 7.12 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative C03 | Km-12 (Colon) | 0.304 | rsc.org |

Exploration of Specific Biological Activities (e.g., fungicidal, anti-inflammatory, antiviral) through Mechanistic Studies

Fungicidal Activity:

Derivatives of pyridine have shown notable fungicidal properties. For example, a series of 3,5-dichloropyrazin-2(1H)-one derivatives were synthesized and tested for their in vitro fungicidal activity against Candida albicans. nih.gov Two compounds from this series demonstrated significant activity and were found to induce the accumulation of reactive oxygen species in the pathogen. nih.gov Further investigation using Saccharomyces cerevisiae as a model organism revealed that genes related to vacuolar functionality and DNA-related functions are crucial in the cellular mechanisms underlying the fungicidal action of these compounds. nih.gov

In another study, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety were synthesized and showed significant antifungal activity against several plant-pathogenic fungi, including various species of Botrytis cinerea. nih.gov This highlights the potential of pyridine derivatives in agricultural applications to combat crop diseases. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of pyridine derivatives has been explored through various mechanistic pathways. A study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov It is hypothesized that because key inflammation pathway enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent, the iron-chelating properties of these pyridine-4-one derivatives may contribute to their anti-inflammatory action. nih.gov

Other studies have focused on the inhibition of COX enzymes. A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The results indicated that these compounds were effective inhibitors of both isoforms, with structural variations influencing both potency and selectivity, a desirable feature for developing safer anti-inflammatory drugs that preferentially target COX-2. nih.gov

Antiviral Activity:

Pyridine derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and SARS-CoV-2. nih.govnih.gov The mechanisms of action are diverse and can include the inhibition of viral replication cycles through various means such as reverse transcriptase (RT) inhibition, polymerase inhibition, and inhibition of DNA and RNA replication. nih.gov

In the context of the COVID-19 pandemic, research has focused on the potential of pyridine derivatives against SARS-CoV-2. mdpi.comdntb.gov.ua One study synthesized seven derivatives of epoxybenzooxocinopyridine and tested their ability to inhibit SARS-CoV-2 replication in cell cultures. mdpi.comdntb.gov.ua One of these derivatives, which included a 3,4-dihydroquinoxalin-2-one side group, showed antiviral activity comparable to a pharmaceutical drug, with a half-maximal effective concentration (EC₅₀) of 2.23 μg/μL, placing it within a pharmacologically achievable range. mdpi.com

Advanced Applications and Future Research Directions of the 3 2,4 Dichlorobenzoyl Pyridine Scaffold

Role in Medicinal Chemistry and Drug Discovery Programs

The pyridine (B92270) ring is a fundamental structural motif present in a vast array of natural products and synthetic compounds, including numerous FDA-approved drugs. nih.gov Its presence can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability, permeability, potency, and binding affinity to biological targets. nih.gov The 3-(2,4-dichlorobenzoyl)pyridine scaffold, which combines the favorable characteristics of the pyridine ring with the electronic effects of a dichlorinated benzoyl group, holds considerable promise in the development of new therapeutic agents.

Development of Novel Chemical Entities for Therapeutic Exploration

The pyridine nucleus is a key component in drugs with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The dichlorobenzoyl moiety further enhances the potential of the scaffold by introducing lipophilicity and specific steric and electronic interactions that can be fine-tuned to optimize binding to target proteins.

Research into related pyridine-containing structures has demonstrated their potential in developing novel therapeutics. For instance, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. rsc.org In one study, a series of pyrazolo[3,4-b]pyridine derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against Tropomyosin receptor kinase A (TRKA), a key player in the development of certain cancers. rsc.org

Furthermore, hybrid molecules incorporating the pyridine scaffold have shown promising biological activities. For example, novel series of 2-pyridine and 4-pyridine substituted thiazole (B1198619) derivatives have been synthesized and have demonstrated significant antimicrobial activity against various bacterial and fungal strains. nih.gov These findings underscore the potential of the this compound scaffold as a platform for the design and synthesis of new chemical entities with therapeutic potential across different disease areas.

Utility as Synthetic Intermediates in the Construction of Complex Organic Molecules

The this compound scaffold serves as a valuable and versatile building block in organic synthesis, enabling the construction of more complex and functionally diverse molecules. Its inherent reactivity and the presence of multiple reaction sites allow for a variety of chemical transformations.

The pyridine ring can undergo a range of reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The ketone linkage provides a handle for further functionalization, such as reduction to an alcohol, conversion to an amine, or participation in condensation reactions.

A notable example of the synthetic utility of similar pyridine-based scaffolds is in the synthesis of fused heterocyclic systems. For instance, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This methodology allows for the creation of a diverse range of substituted pyrazolo[3,4-b]pyridine frameworks, which are important motifs in many biologically active compounds. nih.gov

Another example is the synthesis of a novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold through a multi-step process that includes a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by a nitrosonium-mediated diazotization. nih.gov This approach highlights how relatively simple pyridine-containing starting materials can be elaborated into complex polycyclic systems with potential applications in materials science and medicinal chemistry. The synthetic accessibility and reactivity of the this compound scaffold make it an attractive starting point for the construction of a wide variety of intricate organic molecules.

Further Advancements in Chemical Derivatization for Functional Enhancement

Chemical derivatization is a key strategy for modulating the physicochemical and biological properties of a lead compound. For the this compound scaffold, derivatization can be employed to enhance its therapeutic efficacy, improve its pharmacokinetic profile, or introduce novel functionalities.

The pyridine nitrogen atom, the carbonyl group, and the aromatic rings all present opportunities for chemical modification. For instance, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the molecule's solubility and electronic properties. The carbonyl group can be reduced to a hydroxyl group, which can then be further derivatized, or it can be used as a handle for the introduction of new substituents via reactions such as the Wittig reaction.

Integration of Multidisciplinary Experimental and Computational Approaches

The integration of computational and experimental methods has become an indispensable tool in modern chemical research and drug discovery. For the this compound system, a multidisciplinary approach combining in silico design, chemical synthesis, and biological evaluation can accelerate the identification and optimization of new functional molecules.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be used to predict the biological activity of novel derivatives and to understand their binding interactions with target macromolecules. rsc.orgnih.govnih.gov These in silico methods can guide the design of new compounds with improved properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

For example, 3D-QSAR and molecular docking studies have been successfully applied to a series of 1,2,4-triazolo[4,3-a]pyridine derivatives to understand their herbicidal activities. nih.gov These studies provided insights into the structure-activity relationships and helped in the design of more potent herbicides. Similarly, a combination of in vitro and in silico evaluation was used to investigate 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)pyridine derivatives as potential antimicrobial agents, with molecular docking studies revealing their binding modes to the target enzyme. researchgate.net

The synergy between computational modeling and experimental validation allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the faster discovery of new molecules with desired functionalities.

Emerging Research Trends and Future Outlook for the Dichlorobenzoyl Pyridine System

The dichlorobenzoyl pyridine system, exemplified by this compound, represents a privileged scaffold with significant potential for future research and application. The versatility of the pyridine ring, combined with the tunable properties of the dichlorobenzoyl moiety, makes it an attractive platform for the development of new materials and therapeutics. researchgate.net

Emerging trends in organic synthesis, such as the development of novel catalytic methods and multicomponent reactions, will continue to expand the synthetic accessibility and diversity of dichlorobenzoyl pyridine derivatives. nih.gov These advancements will enable the creation of increasingly complex and sophisticated molecules based on this scaffold.

In medicinal chemistry, the focus is likely to be on the development of highly selective and potent inhibitors of various therapeutic targets. The integration of artificial intelligence and machine learning with computational chemistry will further enhance the ability to design novel drug candidates with optimized properties. The exploration of new biological targets and disease areas for dichlorobenzoyl pyridine derivatives will also be a key area of future research.

Furthermore, the unique photophysical properties of some pyridine derivatives suggest potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. The future of the dichlorobenzoyl pyridine system is bright, with ongoing research promising to unlock its full potential in a wide range of scientific disciplines.

Q & A

Q. What experimental conditions optimize the synthesis of complexes derived from 3-(2,4-dichlorobenzoyl)pyridine?

The iron(III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea, a derivative of this compound, can be synthesized via reflux in ethanol at 75°C for 7 hours. This method achieves a high yield (97.58%) and purity, validated by hot-stage microscopy (HSM), UV-Vis, FT-IR, and mass spectrometry. Ethanol is preferred for its ability to stabilize intermediates during ligand-metal coordination .

Q. How are spectroscopic techniques used to confirm the structural integrity of synthesized derivatives?

Key characterization methods include:

- UV-Vis spectroscopy : Identifies charge-transfer transitions (e.g., λmax shifts in DMSO solvent) and calculates ligand-field parameters like 10 Dq (cleavage energy) .

- FT-IR : Confirms ligand-metal binding via shifts in C=O and N-H stretching frequencies (e.g., from 1672 cm⁻¹ in the free ligand to 1637 cm⁻¹ in the iron(III) complex) .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What safety protocols are critical for handling halogenated pyridine derivatives?

While specific toxicity data for this compound is limited, related compounds require:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How do molecular docking studies predict the anticancer potential of this compound derivatives?

The iron(III) complex exhibits strong binding affinity (-7.76 kcal/mol) with ribonucleotide reductase (2EUD receptor), forming four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions. This surpasses hydroxyurea (-6.24 kcal/mol), a known anticancer drug, suggesting superior stability and inhibitory potential. Docking software (e.g., AutoDock Vina) should use Lamarckian genetic algorithms for conformational sampling .

Q. How can electronic spectral data resolve contradictions in ligand-metal charge-transfer mechanisms?

UV-Vis data (Table 3 in ) shows a bathochromic shift in λmax (from 272 nm in FeCl₃·6H₂O to 314 nm in the complex), indicating metal-to-ligand charge transfer (MLCT). Molar absorptivity (ε) values (e.g., 1.4 × 10⁴ L·mol⁻¹·cm⁻¹) and 10 Dq calculations (2.04 eV) further quantify ligand-field strength, distinguishing MLCT from d-d transitions in octahedral geometries .

Q. How should researchers balance mutagenicity risks with therapeutic benefits in preclinical studies?

The iron(III) complex showed mutagenic activity in Ames tests, likely due to its electrophilic aromatic substituents. However, its high human intestinal absorption (HIA: 97.8%) and moderate Caco-2 permeability (53.64%) suggest oral bioavailability. Dose-response studies and structural modifications (e.g., replacing chlorine with less reactive halogens) can mitigate risks while preserving efficacy .

Methodological Notes

- Synthesis reproducibility : Monitor reaction progress via TLC and optimize pH to avoid ligand hydrolysis.

- Docking validation : Cross-validate results with molecular dynamics simulations to assess binding stability over time.

- Risk assessment : Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) before advancing to in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.